Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride
Overview
Description
ALT 946, also known as N-(2-acetamidoethyl)hydrazinecarboximidamide hydrochloride, is a potent inhibitor of advanced glycation end products (AGEs). AGEs are harmful compounds formed when proteins or fats combine with sugars in the bloodstream. ALT 946 has been studied for its potential therapeutic effects, particularly in the context of diabetic complications such as nephropathy .
Preparation Methods
Synthetic Routes and Reaction Conditions: ALT 946 can be synthesized through a multi-step process involving the reaction of hydrazine derivatives with acetamidoethyl compounds. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of ALT 946 involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to achieve the required quality standards for research and therapeutic use .
Chemical Reactions Analysis
Types of Reactions: ALT 946 primarily undergoes reactions related to its role as an inhibitor of advanced glycation end products. These reactions include:
Inhibition of Protein Cross-Linking: ALT 946 prevents the formation of cross-links between proteins, which are a hallmark of AGE formation.
Reduction Reactions: ALT 946 can participate in reduction reactions, particularly in the context of reducing AGE levels in biological systems.
Common Reagents and Conditions: The reactions involving ALT 946 often require specific reagents such as hydrazine derivatives and acetamidoethyl compounds. The conditions for these reactions typically include controlled temperatures and pH levels to ensure optimal activity .
Major Products Formed: The primary product formed from reactions involving ALT 946 is the inhibition of AGE formation, which can lead to reduced protein cross-linking and improved cellular function .
Scientific Research Applications
ALT 946 has a wide range of scientific research applications, including:
Mechanism of Action
ALT 946 exerts its effects by inhibiting the formation of advanced glycation end products. It achieves this by interfering with the chemical reactions that lead to AGE formation, thereby preventing the cross-linking of proteins. This inhibition helps to reduce the accumulation of AGEs in tissues, which is associated with improved cellular function and reduced damage in conditions such as diabetic nephropathy .
Comparison with Similar Compounds
Aminoguanidine: Another inhibitor of advanced glycation end products, aminoguanidine has been studied for its potential therapeutic effects in diabetic complications.
Comparison: ALT 946 has been found to be more potent than aminoguanidine in inhibiting AGE-derived protein modification. It also has limited effects on nitric oxide production, which can be advantageous in reducing side effects . Compared to OPB-9195, ALT 946 shows greater efficacy in reducing renal AGE accumulation and cortical tubular degeneration .
Properties
CAS No. |
192511-71-0 |
---|---|
Molecular Formula |
C5H14ClN5O |
Molecular Weight |
195.65 g/mol |
IUPAC Name |
N-[2-[(2-aminohydrazinyl)methylideneamino]ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C5H13N5O.ClH/c1-5(11)8-3-2-7-4-9-10-6;/h4,10H,2-3,6H2,1H3,(H,7,9)(H,8,11);1H |
InChI Key |
CMCWIHQJEQYHPX-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCN/C=N/NN.Cl |
Canonical SMILES |
CC(=O)NCCN=CNNN.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ALT-946 HCl, ALT946 HCl, ALT 946 HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.